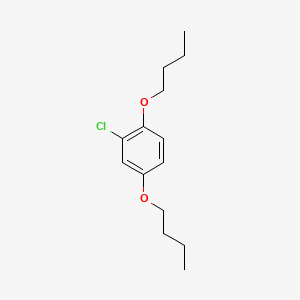

1-Chloro-2,5-dibutoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxy-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPUUPBQVIBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)OCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071025 | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68052-10-8 | |

| Record name | 1,4-Dibutoxy-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxy-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3D8K66BX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2,5-dibutoxybenzene from Hydroquinone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient two-step synthesis of 1-chloro-2,5-dibutoxybenzene, commencing from the readily available starting material, hydroquinone. This document is structured to deliver not only a detailed experimental protocol but also the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the synthetic pathway. The content herein is curated for professionals in the fields of chemical research and pharmaceutical development, where intermediates like 1-chloro-2,5-dibutoxybenzene are valuable for the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Dialkoxybenzenes

Substituted dialkoxybenzene scaffolds are prevalent in a variety of biologically active molecules and functional materials. The specific substitution pattern of a chlorine atom and two butoxy groups on a benzene ring, as in 1-chloro-2,5-dibutoxybenzene, offers a unique combination of lipophilicity and chemical reactivity. The butoxy groups can enhance solubility in nonpolar environments and influence the electronic properties of the aromatic ring, while the chlorine atom provides a site for further functionalization through various cross-coupling reactions. These characteristics make such compounds valuable intermediates in the synthesis of novel pharmaceutical candidates and other high-value chemical entities.[1][2][3]

Overall Synthetic Strategy

The synthesis of 1-chloro-2,5-dibutoxybenzene from hydroquinone is efficiently achieved through a two-step process:

-

Williamson Ether Synthesis: The initial step involves the dialkylation of hydroquinone with a suitable butylating agent to form the intermediate, 1,4-dibutoxybenzene. This classic and reliable reaction proceeds via an SN2 mechanism.[4][5][6]

-

Electrophilic Aromatic Substitution: The subsequent step is the regioselective chlorination of the electron-rich 1,4-dibutoxybenzene to yield the final product, 1-chloro-2,5-dibutoxybenzene.

The complete synthetic pathway is depicted below:

Caption: Overall synthetic scheme for 1-chloro-2,5-dibutoxybenzene from hydroquinone.

Part 1: Synthesis of 1,4-Dibutoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4][5] In this first step, the two acidic phenolic protons of hydroquinone are removed by a base to generate a dianion, which then acts as a nucleophile, attacking two equivalents of an alkyl halide in an SN2 reaction.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of hydroquinone, yet it is easier to handle and less hazardous than stronger bases like sodium hydride.

-

Choice of Alkylating Agent: 1-Bromobutane is chosen as the butylating agent. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, leading to faster reaction times.

-

Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and effectively solvates the potassium cations, leaving the phenoxide nucleophile more reactive.

Detailed Experimental Protocol

Materials and Equipment:

-

Hydroquinone

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add 1-bromobutane (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x ).

-

Combine the organic layers and wash with water (2 x ) and then with brine (1 x ).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 1,4-dibutoxybenzene.

Part 2: Synthesis of 1-Chloro-2,5-dibutoxybenzene via Electrophilic Chlorination

The second step involves the electrophilic aromatic substitution of the electron-rich 1,4-dibutoxybenzene. The two butoxy groups are strongly activating and ortho-, para-directing. Since the para positions are blocked, chlorination will occur at one of the ortho positions.

Causality Behind Experimental Choices

-

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and easy-to-handle electrophilic chlorinating agent, making it a safer alternative to chlorine gas.[7][8][9] For highly activated aromatic rings like 1,4-dibutoxybenzene, NCS can effectively chlorinate the ring without the need for a strong Lewis acid catalyst, which could lead to side reactions.[10][11]

-

Choice of Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for chlorination reactions with NCS as it is relatively inert and dissolves both the substrate and the reagent.

Detailed Experimental Protocol

Materials and Equipment:

-

1,4-Dibutoxybenzene

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibutoxybenzene (1.0 eq) in dichloromethane.

-

Add N-chlorosuccinimide (1.05 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x ) and then with brine (1 x ).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-chloro-2,5-dibutoxybenzene.

Reaction Mechanism Visualization

Caption: Reaction mechanisms for the two-step synthesis.

Data Presentation: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Hydroquinone | C₆H₆O₂ | 110.11 | White crystalline solid |

| 1,4-Dibutoxybenzene | C₁₄H₂₂O₂ | 222.32 | Colorless to pale yellow liquid or low melting solid |

| 1-Chloro-2,5-dibutoxybenzene | C₁₄H₂₁ClO₂ | 256.77 | Colorless to pale yellow oil |

Characterization and Purity Assessment

The identity and purity of the synthesized 1,4-dibutoxybenzene and 1-chloro-2,5-dibutoxybenzene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compounds. For 1,4-dibutoxybenzene, the symmetry of the molecule will result in a simplified spectrum. The introduction of the chlorine atom in the final product will lead to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of hydroquinone and the appearance of C-O-C ether linkages.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the intermediate and final product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable in the mass spectrum of the final product.

-

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for monitoring the progress of the reactions and assessing the purity of the final product.

Safety Considerations

-

Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromobutane: Flammable liquid and harmful if swallowed or inhaled. Use in a fume hood and away from ignition sources.

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Solvents (DMF, Dichloromethane, Ethyl Acetate): These are flammable and/or volatile organic compounds. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Troubleshooting

-

Incomplete reaction in Step 1: If the Williamson ether synthesis does not go to completion, ensure that the potassium carbonate and DMF are anhydrous. Water can interfere with the reaction. The reaction time may also need to be extended.

-

Low yield in Step 2: If the chlorination reaction gives a low yield, a mild acid catalyst, such as acetic acid, can be added to activate the NCS. However, care should be taken as stronger acids can lead to side reactions.

-

Formation of di-chlorinated product: If di-chlorination is observed in the second step, reduce the equivalents of NCS used and monitor the reaction carefully by TLC to stop it once the mono-chlorinated product is maximized.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 1-chloro-2,5-dibutoxybenzene from hydroquinone. The use of the Williamson ether synthesis followed by electrophilic chlorination with NCS offers a practical route to this valuable synthetic intermediate. The detailed protocol and the rationale behind the experimental choices are intended to empower researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and materials science.

References

-

BenchChem. (2025). Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide. Link

-

BenchChem. (2025). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. Link

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Link

- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

- Yoshida, J., Itami, K., & Tanemura, K. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(10), 6249–6256.

-

BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Link

-

ChemicalBook. (n.d.). 1,4-Dimethoxybenzene(150-78-7) 1H NMR spectrum. Link

-

PubChem. (n.d.). 1,4-Dimethoxybenzene. Link

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Link

-

Khan Academy. (n.d.). Williamson ether synthesis. Link

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Link

-

PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Link

-

ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis. Link

-

Guidechem. (n.d.). What is the new synthesis process for 1,4-Dimethoxybenzene?. Link

-

National Center for Biotechnology Information. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Link

-

Sciencemadness Discussion Board. (2008, May 12). Asymmetric Etherification of 1,4-dihydroxybenzene. Link

-

National Institutes of Health. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Link

-

ChemicalBook. (n.d.). 2-Chloro-1,4-dimethoxybenzene(2100-42-7) 1H NMR spectrum. Link

-

ACG Publications. (2025, August 7). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Link

-

National Center for Biotechnology Information. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Link

-

NIST WebBook. (n.d.). Benzene, 1,4-dimethoxy-. Link

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Link

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Link

-

ScienceDirect. (2024, July 24). Bioorganic & Medicinal Chemistry. Link

-

RSC Publishing. (n.d.). Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions. Link

-

National Center for Biotechnology Information. (n.d.). Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. Link

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Link

-

ResearchGate. (2020, January). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Link

-

National Institutes of Health. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Link

-

Google Patents. (n.d.). Purification of 1,4-dioxane. Link

-

National Center for Biotechnology Information. (n.d.). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. Link

Sources

- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chlorination - Common Conditions [commonorganicchemistry.com]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,5-dibutoxybenzene

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Chloro-2,5-dibutoxybenzene, a compound for which limited empirical data is publicly available. Recognizing its structural relationship to more thoroughly characterized analogs, this document synthesizes known data to forecast its molecular characteristics, spectral behavior, and key physical properties. Furthermore, it outlines robust, field-proven methodologies for its synthesis and empirical characterization, offering a foundational roadmap for researchers and drug development professionals. By explaining the causality behind experimental choices and grounding its predictions in the established properties of similar molecules, this guide serves as a vital resource for those looking to synthesize, characterize, and utilize this novel compound.

Introduction and Rationale

1-Chloro-2,5-dibutoxybenzene belongs to the class of halogenated alkoxybenzenes, a scaffold of significant interest in medicinal chemistry and materials science. The interplay between the electron-donating dibutoxy groups and the electron-withdrawing chloro substituent is anticipated to confer unique electronic and steric properties, making it a potentially valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The long butyl chains, in comparison to the more common methoxy analogs, are expected to significantly enhance lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).

Given the absence of extensive literature on 1-Chloro-2,5-dibutoxybenzene, this guide has been structured to provide a predictive yet scientifically rigorous framework for its study. By leveraging data from analogous compounds, such as 1,4-dichloro-2,5-dimethoxybenzene and other chlorinated dimethoxybenzene isomers, we can project a reliable profile of its physicochemical properties. This document is designed not as a static data sheet, but as a dynamic guide for the investigational scientist, detailing not just what to measure, but how and why.

Predicted Physicochemical Properties

The following properties for 1-Chloro-2,5-dibutoxybenzene are predicted based on structure-activity relationships and data from its lower alkyl chain analogs. These estimations provide a baseline for experimental design and characterization.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₂₁ClO₂ | Based on the addition of a chloro group to 2,5-dibutoxybenzene. |

| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | The dibutoxy chains are expected to lower the melting point compared to dimethoxy analogs, likely resulting in a liquid or low-melting solid at room temperature. |

| Boiling Point | > 300 °C | Significantly higher than dimethoxy analogs due to increased molecular weight and van der Waals forces from the butyl chains. For comparison, 1,4-dichloro-2,5-dimethoxybenzene has a boiling point of approximately 269 °C[1]. |

| Melting Point | < 25 °C | The flexible butyl chains are likely to disrupt crystal packing, leading to a lower melting point than the solid dimethoxy analogs. 1,4-dichloro-2,5-dimethoxybenzene has a melting point of 133-135 °C[1]. |

| Density | ~1.05 g/cm³ | Expected to be slightly higher than water, but likely less dense than its dimethoxy counterparts due to the increased volume of the butyl groups. The density of 1,4-dichloro-2,5-dimethoxybenzene is reported as 1.3 g/cm³[1]. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform, hexanes) | The long alkyl chains will dominate the molecular character, rendering it highly lipophilic and soluble in non-polar organic solvents. |

| LogP | > 4.5 | The octanol-water partition coefficient is predicted to be high, reflecting its non-polar nature. This is a significant increase from the LogP of 3.58 for 1,4-dichloro-2,5-dimethoxybenzene[1]. |

Proposed Synthesis and Characterization Workflow

The most direct route to 1-Chloro-2,5-dibutoxybenzene is the electrophilic chlorination of the parent compound, 2,5-dibutoxybenzene. The electron-donating nature of the alkoxy groups activates the aromatic ring, making it susceptible to halogenation.

Diagram: Proposed Synthesis of 1-Chloro-2,5-dibutoxybenzene

Caption: Proposed synthetic route via electrophilic chlorination.

Step-by-Step Synthetic Protocol:

-

Dissolution: Dissolve 2,5-dibutoxybenzene in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The choice of a non-polar aprotic solvent is crucial to prevent side reactions with the chlorinating agent.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize the formation of di-chlorinated byproducts.

-

Addition of Chlorinating Agent: Add a solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise to the stirred solution. SO₂Cl₂ is often preferred for its clean reaction profile, producing volatile byproducts (SO₂ and HCl).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the reaction endpoint and helps to avoid over-chlorination.

-

Quenching: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize any remaining acid and unreacted chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. The brine wash aids in the removal of residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

Structural Elucidation and Physicochemical Analysis Workflow

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and characterization of the synthesized 1-Chloro-2,5-dibutoxybenzene.

Diagram: Characterization Workflow

Caption: A logical workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butyl chains.

-

Aromatic Region (δ 6.8-7.2 ppm): Two singlets are predicted for the two aromatic protons, influenced by the electronic effects of the chloro and butoxy groups.

-

Butoxy Group Protons (δ 0.9-4.0 ppm): A triplet around 0.9 ppm (CH₃), a multiplet around 1.5 ppm (CH₂), a multiplet around 1.8 ppm (CH₂), and a triplet around 4.0 ppm (-OCH₂) are expected for each butyl chain. The two butyl groups may show slightly different chemical shifts due to the adjacent chloro substituent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, including the carbon bearing the chloro group (which will have a characteristic chemical shift) and the two carbons attached to the oxygen atoms.

-

Butoxy Group Carbons (δ 13-70 ppm): Four signals are expected for each of the butyl chains.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of 1-Chloro-2,5-dibutoxybenzene (256.77). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the butyl chains and the chloro group.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule.

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C-O stretching (ether): 1000-1300 cm⁻¹ (likely two distinct bands)

-

C=C stretching (aromatic): 1450-1600 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Elemental Analysis

Combustion analysis should be performed to determine the elemental composition (C, H, Cl) of the purified compound, which should match the calculated values for the molecular formula C₁₄H₂₁ClO₂.

Safety and Handling

While a specific safety data sheet for 1-Chloro-2,5-dibutoxybenzene is not available, precautions should be taken based on the safety profiles of analogous compounds.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Reactivity: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This technical guide provides a predictive and methodological framework for the synthesis and characterization of 1-Chloro-2,5-dibutoxybenzene. By leveraging established data from structurally related compounds, we have forecasted its key physicochemical properties. The detailed experimental protocols offer a clear and logical pathway for its empirical validation. This document is intended to empower researchers and drug development professionals to confidently approach the study of this novel and potentially valuable molecule, bridging the current knowledge gap and facilitating its future applications.

References

-

Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

- Alcarazo, M., et al. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.

- Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

-

PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene.

-

PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.

-

Chemsrc. (n.d.). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for manufacturing chlor-1,4-dimethoxybenzene.

-

ATB. (n.d.). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]

- Wiedenfeld, D. J., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene.

-

Cheméo. (n.d.). Chemical Properties of 2,5-di-tert-Butyl-1,4-dimethoxybenzene (CAS 7323-63-9). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Chloro-2,5-dimethoxybenzene, a halogenated aromatic ether with significant potential as a building block in organic synthesis. This document will delve into its chemical identity, physical and chemical properties, synthesis, safety protocols, and potential applications, particularly within the realm of pharmaceutical and materials science research.

Part 1: Core Chemical Identity

Chemical Name: 1-Chloro-2,5-dimethoxybenzene

Synonyms: 2-Chloro-1,4-dimethoxybenzene, Chlorohydroquinone dimethyl ether[1][2]

Molecular Formula: C₈H₉ClO₂[1][3]

Molecular Weight: 172.61 g/mol [3]

Chemical Structure:

The structure of 1-Chloro-2,5-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom, and two methoxy groups at positions 2 and 5 relative to the chlorine.

Caption: Chemical structure of 1-Chloro-2,5-dimethoxybenzene.

Part 2: Physicochemical Properties

A summary of the key physical and chemical properties of 1-Chloro-2,5-dimethoxybenzene is presented in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.

| Property | Value | Source |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Melting Point | 8.1 °C / 46.6 °F | [5] |

| Boiling Point | 247 °C / 476.6 °F | [5] |

| Flash Point | 117 °C / 242.6 °F | [5] |

| Autoignition Temperature | 430 °C / 806 °F | [5] |

| Density / Specific Gravity | 1.210 | [5] |

| Purity | >97.0% (GC) | [4] |

Part 3: Synthesis and Mechanistic Insights

The primary route for the synthesis of 1-Chloro-2,5-dimethoxybenzene involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).

Experimental Protocol: Chlorination of 1,4-Dimethoxybenzene

This protocol describes a general procedure for the synthesis of 1-Chloro-2,5-dimethoxybenzene.

Materials:

-

1,4-Dimethoxybenzene

-

Elemental Chlorine (Cl₂)

-

Titanium tetrachloride (TiCl₄) (catalyst)

-

Dilute hydrochloric acid

-

1% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 1,4-dimethoxybenzene in a suitable solvent in a reaction vessel equipped with a stirrer, a gas inlet, and a cooling system.

-

Add a catalytic amount of titanium tetrachloride to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).

-

Slowly bubble elemental chlorine gas through the stirred solution. Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).

-

Upon completion of the reaction, quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water and 1% sodium hydroxide solution to remove any unreacted chlorine and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield high-purity 1-Chloro-2,5-dimethoxybenzene.

Causality and Insights:

The use of a Lewis acid catalyst like titanium tetrachloride is crucial for activating the aromatic ring towards electrophilic substitution by chlorine. The reaction temperature is carefully controlled to minimize the formation of dichlorinated and other polysubstituted byproducts. The workup procedure is designed to effectively remove the catalyst and any side products, ensuring the isolation of a pure compound. A potential challenge in this synthesis is the formation of isomeric and disubstituted products, such as 2,5-dichloro-1,4-dimethoxybenzene.[6] Therefore, careful control of stoichiometry and reaction conditions is paramount.

Caption: A generalized workflow for the synthesis of 1-Chloro-2,5-dimethoxybenzene.

Part 4: Applications in Research and Development

1-Chloro-2,5-dimethoxybenzene serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzene ring allows for a variety of chemical transformations.

-

Precursor for Biologically Active Molecules: The chloro and methoxy groups can be further functionalized to introduce different pharmacophores. For instance, it can be a precursor for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological studies.[7]

-

Intermediate in Dye and Pesticide Synthesis: Chlorinated hydroquinone dimethyl ethers are valuable intermediates in the production of dyes and pesticides.[6]

-

Benzyne Precursor: Halogenated benzenes can serve as precursors for the generation of highly reactive aryne intermediates, which are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4]

Part 5: Safety and Handling

As a chemical intermediate, proper handling and safety precautions are essential when working with 1-Chloro-2,5-dimethoxybenzene.

Hazard Identification:

-

Acute oral toxicity: Harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][8]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If on Skin: Wash with plenty of soap and water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Disposal:

Dispose of contents/container to an approved waste disposal plant.[2]

Caption: Key safety considerations for handling 1-Chloro-2,5-dimethoxybenzene.

References

- Vertex AI Search. (n.d.). 1-Chloro-2,5-dimethoxybenzene.

- Fisher Scientific. (n.d.). 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America™.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Chloro-1,4-dimethoxybenzene.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Chloro-1,3-dimethoxybenzene.

- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET: 2-Chloro-1,4-dimethoxybenzene.

- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o345.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Chloro-2,5-dimethoxybenzene 2100-42-7.

Sources

- 1. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 1-Chloro-2,5-dimethoxybenzene | 2100-42-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.fi [fishersci.fi]

- 6. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

solubility of 1-Chloro-2,5-dibutoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Chloro-2,5-dibutoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2,5-dibutoxybenzene, a key intermediate in specialized organic synthesis. In the absence of extensive published empirical data for this specific molecule, this document leverages structure-property relationships and established physicochemical principles to construct a predictive solubility profile across a range of common organic solvents. Central to this guide is a detailed, self-validating experimental protocol for the quantitative determination of solubility, designed for researchers in chemical and pharmaceutical development. This document is structured to provide not only predictive insights but also a practical framework for empirical validation, ensuring both scientific rigor and actionable laboratory guidance.

Introduction to 1-Chloro-2,5-dibutoxybenzene

1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound with the molecular formula C₁₄H₂₁ClO₂. Its structure, featuring a chlorinated benzene ring functionalized with two butoxy groups, positions it as a valuable precursor in the synthesis of more complex molecules. Analogous compounds, such as dimethoxybenzene derivatives, are utilized in the production of pharmaceuticals, fragrances, and specialty polymers.[1] The solubility of this compound is a critical parameter, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding its behavior in various organic solvents is fundamental to optimizing its use in any synthetic or developmental workflow.

Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structural features. The key components of 1-Chloro-2,5-dibutoxybenzene are:

-

Benzene Ring: A planar, nonpolar, and hydrophobic core.

-

Chloro Group: An electron-withdrawing substituent that introduces a moderate degree of polarity and a dipole moment to the molecule.

-

Two Butoxy Groups (-O-C₄H₉): These are the dominant features influencing solubility. Each butoxy group consists of a polar ether linkage (-O-) capable of acting as a hydrogen bond acceptor, and a nonpolar four-carbon alkyl (butyl) chain. The substantial length of these butyl chains imparts significant lipophilic (oil-loving) and hydrophobic character to the molecule.

Collectively, these features define 1-Chloro-2,5-dibutoxybenzene as a predominantly nonpolar, lipophilic molecule with limited capacity for hydrogen bonding. Its solubility will be governed by the principle of "like dissolves like," favoring interactions with solvents of similar polarity and low hydrogen-bonding capacity.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a predictive solubility profile can be constructed. The molecule's large nonpolar surface area, contributed by the benzene ring and the two butyl chains, will be the primary driver of its solubility behavior.

Discussion of Solubility Predictions

-

High Solubility in Nonpolar and Low-Polarity Aprotic Solvents: Solvents like Hexane, Toluene, and Diethyl Ether are predicted to be excellent solvents. Their nonpolar or low-polarity nature allows for favorable van der Waals interactions with the hydrophobic benzene ring and the extensive alkyl chains of the butoxy groups.

-

Good to Moderate Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM) are expected to be effective. While these solvents have a significant dipole moment, they lack hydrogen bond-donating capabilities. They can effectively solvate the molecule by interacting with its polar C-Cl and C-O-C bonds without being hindered by strong self-association, as seen in protic solvents.

-

Low to Insoluble in Polar Protic Solvents: Solvents like Methanol, Ethanol, and especially Water are predicted to be poor solvents. These solvents are characterized by strong hydrogen-bonding networks. The energy required to disrupt these networks to create a cavity for the large, nonpolar 1-Chloro-2,5-dibutoxybenzene molecule is energetically unfavorable. The molecule's limited ability to participate in hydrogen bonding (only as an acceptor at the ether oxygens) is insufficient to overcome this energy barrier, leading to poor solubility.

Predicted Solubility Data Summary

| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | Insoluble | Strong hydrogen bonding network in water excludes the large, hydrophobic solute. |

| Methanol | Polar Protic | 5.1 | Low | Dominated by hydrogen bonding; unfavorable for the largely nonpolar solute. |

| Ethanol | Polar Protic | 4.3 | Low | Similar to methanol, the hydroxyl group's hydrogen bonding leads to poor solvation. |

| Acetone | Polar Aprotic | 5.1 | Moderate | Aprotic nature is favorable, but high polarity may limit very high solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Effectively solvates the polar C-Cl bond and lacks disruptive hydrogen bonds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | The ether structure of THF interacts favorably with the butoxy groups. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Balances polarity to solvate the ether and chloro groups with sufficient alkyl character. |

| Diethyl Ether | Nonpolar Aprotic | 2.8 | Very High | Low polarity and ether structure provide excellent solvation for the entire molecule. |

| Toluene | Nonpolar Aprotic | 2.4 | Very High | Aromatic π-π stacking interactions with the benzene ring and van der Waals forces are favorable. |

| Hexane | Nonpolar Aprotic | 0.1 | Very High | Ideal for solvating the long, nonpolar butyl chains through London dispersion forces. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[2][3]

Objective

To quantitatively determine the equilibrium solubility of 1-Chloro-2,5-dibutoxybenzene in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Reagents

-

1-Chloro-2,5-dibutoxybenzene (solute), solid or liquid

-

Selected organic solvent (high purity, HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of 1-Chloro-2,5-dibutoxybenzene to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that a solid phase (if the compound is solid) or a separate liquid phase remains after equilibration, indicating saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the mixture to shake for at least 24 to 48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 12-24 hours. This allows any undissolved material to settle, preventing contamination of the saturated supernatant.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed volumetric flask. The filtration step is critical to remove any microscopic particulates, ensuring that only the dissolved solute is measured.[4]

-

Dilution and Quantification: Record the exact mass of the filtered saturated solution. Dilute the sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analytical Measurement: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of 1-Chloro-2,5-dibutoxybenzene.

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from Analysis) × (Dilution Factor) × (Volume of Saturated Solution) / (Initial Volume)

Causality and Self-Validation in Protocol Design

-

Why use an excess of solute? This ensures that the solution reaches its maximum saturation point, a foundational requirement for an equilibrium measurement.

-

Why equilibrate for 24-48 hours? Many complex organic molecules can take a significant amount of time to reach true thermodynamic equilibrium. A shorter time might yield a lower, non-equilibrium value (a kinetic solubility), which is not the true solubility.

-

Why use a 0.22 µm filter? This is a standard practice to remove fine particulates that could otherwise be measured as dissolved solute, artificially inflating the solubility value. The choice of a solvent-compatible filter (e.g., PTFE for nonpolar solvents, Nylon for broader compatibility) prevents filter degradation and sample contamination.

-

Why use a calibration curve? A multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring that the final concentration measurement is trustworthy and traceable.

Experimental Workflow Diagram

Sources

theoretical and computed properties of 1-Chloro-2,5-dibutoxybenzene

An In-Depth Technical Guide to the Theoretical and Computed Properties of 1-Chloro-2,5-dibutoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a chlorinated benzene ring with two butoxy groups, imparts specific physicochemical properties that can be leveraged in molecular design and synthesis. This guide provides a comprehensive overview of the , alongside a plausible synthetic route and characterization methodologies. The information presented herein is a synthesis of data from analogous compounds and theoretical predictions, designed to serve as a foundational resource for researchers.

Molecular Structure and Theoretical Properties

The molecular structure of 1-Chloro-2,5-dibutoxybenzene consists of a benzene ring substituted with one chlorine atom and two butoxy groups at positions 1, 2, and 5, respectively. The presence of the electron-donating butoxy groups and the electron-withdrawing chlorine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.

Computed Physicochemical Properties

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₄H₂₁ClO₂ | - |

| Molecular Weight | 256.77 g/mol | - |

| Boiling Point | > 250 °C | Extrapolated from 1-chloro-2,5-dimethoxybenzene (235 °C)[4], accounting for increased molecular weight of butoxy groups. |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); Insoluble in water. | Based on the nonpolar nature of the butyl chains and the aromatic ring. |

| XLogP3 | ~4.5 | Estimated based on the lipophilicity of the butoxy groups. |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 6 | - |

Spectroscopic and Analytical Characterization

The structural elucidation of 1-Chloro-2,5-dibutoxybenzene would rely on a combination of spectroscopic techniques. The predicted spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butoxy groups. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm. The methylene protons of the butoxy groups adjacent to the oxygen atoms (-OCH₂-) would be triplets around δ 4.0 ppm, with the other methylene and methyl protons appearing further upfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbons of the butoxy groups will also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the alkyl chains, C-O-C stretching of the ether linkages, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 256 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis of 1-Chloro-2,5-dibutoxybenzene: An Experimental Protocol

The synthesis of 1-Chloro-2,5-dibutoxybenzene can be approached via the chlorination of 1,4-dibutoxybenzene. This method is analogous to the synthesis of chloro-1,4-dimethoxybenzene from hydroquinone dimethyl ether.[1][2]

Reaction Scheme

Sources

- 1. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 2. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 3. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dibutoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1,4-dibutoxybenzene. As a highly activated aromatic system, 1,4-dibutoxybenzene is a versatile substrate for the synthesis of a variety of substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. This document delves into the underlying principles governing the reactivity and regioselectivity of 1,4-dibutoxybenzene, and presents detailed experimental protocols for key EAS reactions, including halogenation, nitration, Friedel-Crafts alkylation, and acylation. Emphasis is placed on the causal factors influencing reaction outcomes, potential side reactions, and strategies for purification and characterization of the resulting products.

Introduction: The Unique Reactivity of 1,4-Dibutoxybenzene

1,4-Dibutoxybenzene belongs to the class of dialkoxybenzenes, which are characterized by two alkoxy groups attached to a benzene ring. These substituents significantly influence the molecule's electronic properties and reactivity in electrophilic aromatic substitution (EAS) reactions. The two butoxy groups in the para position render the aromatic ring highly electron-rich and, consequently, strongly activated towards electrophilic attack.

The oxygen atoms of the butoxy groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect dramatically increases the electron density at the ortho positions relative to the butoxy groups, making these sites highly nucleophilic. Consequently, 1,4-dibutoxybenzene readily undergoes EAS reactions under milder conditions than benzene itself. The butoxy groups are thus classified as strongly activating, ortho-, para-directing substituents. Given that the para positions are already substituted, electrophilic attack occurs exclusively at the ortho positions.

Mechanistic Principles of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The disruption of aromaticity in this step is the rate-determining step of the reaction.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction. For 1,4-dibutoxybenzene, the positive charge in the arenium ion formed upon ortho attack can be delocalized onto the oxygen atom of the adjacent butoxy group, providing an additional, highly stable resonance contributor. This stabilization significantly lowers the activation energy for ortho substitution.

Caption: Stabilization of the arenium ion in ortho attack.

Key Electrophilic Aromatic Substitution Reactions of 1,4-Dibutoxybenzene

This section details the experimental procedures for several common and synthetically useful EAS reactions of 1,4-dibutoxybenzene. While specific protocols for 1,4-dibutoxybenzene can be limited in the literature, the following procedures are based on well-established methods for the analogous and highly studied 1,4-dimethoxybenzene, with considerations for the bulkier butoxy groups.

Halogenation: Bromination

The high activation of the ring allows for the facile bromination of 1,4-dibutoxybenzene, even without a Lewis acid catalyst. A convenient and environmentally conscious method involves a solventless reaction with sodium bromide and an oxidizing agent.

Experimental Protocol: Dibromination of 1,4-Dibutoxybenzene

This protocol is adapted from a solventless method developed for 1,4-dimethoxybenzene, which has also been shown to be effective for 1,4-dibutoxybenzene.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dibutoxybenzene | 222.33 | 0.89 g | 4.0 mmol |

| Sodium Bromide (NaBr) | 102.89 | 0.82 g | 8.0 mmol |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 2.45 g | 4.0 mmol |

Procedure:

-

In a mortar, combine 1,4-dibutoxybenzene, sodium bromide, and Oxone®.

-

Grind the mixture with a pestle for approximately 15 minutes. The mixture will initially be a free-flowing powder and will become a waxy solid.

-

Upon completion of the reaction (indicated by a uniform texture), add water to the mortar and continue to grind to wash the solid.

-

Due to the hydrophobic and oily nature of the crude product, it can be collected as a single lump and blotted dry.

-

Purify the crude 2,5-dibromo-1,4-dibutoxybenzene by recrystallization from 95% ethanol.

Causality Behind Experimental Choices:

-

Solventless Conditions: This approach is environmentally friendly and simplifies the workup procedure.

-

Oxone®: This solid oxidizing agent generates bromine in situ from sodium bromide, avoiding the handling of hazardous liquid bromine.

-

Recrystallization: The difference in solubility of the product and any remaining starting material in ethanol at different temperatures allows for effective purification.

Nitration

The nitration of 1,4-dibutoxybenzene introduces a nitro group onto the aromatic ring. Due to the high reactivity of the substrate, this reaction must be performed under carefully controlled conditions to avoid over-nitration and side reactions.

Experimental Protocol: Mononitration of 1,4-Dibutoxybenzene

This protocol is an adaptation of a standard procedure for the nitration of activated aromatic compounds.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |

| Acetic Acid | 60.05 | 20 mL | - |

| Nitric Acid (conc., ~15.8 M) | 63.01 | ~0.7 mL | ~11 mmol |

Procedure:

-

Dissolve 1,4-dibutoxybenzene in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-water bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude 1,4-dibutoxy-2-nitrobenzene by recrystallization from ethanol.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of highly activated rings is very exothermic. Maintaining a low temperature is crucial to prevent dinitration and potential oxidative side reactions.

-

Acetic Acid as Solvent: Acetic acid is a suitable solvent that can moderate the reactivity of the nitrating agent.

-

Controlled Addition of Nitric Acid: Slow, dropwise addition ensures that the concentration of the nitrating agent remains low, further controlling the reaction and preventing overheating.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. A common procedure for dialkoxybenzenes involves the use of a tertiary alcohol as the alkylating agent and a strong acid as the catalyst.

Experimental Protocol: Di-tert-butylation of 1,4-Dibutoxybenzene

This protocol is adapted from the well-established procedure for the dialkylation of 1,4-dimethoxybenzene.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |

| tert-Butyl Alcohol | 74.12 | 2.23 g (2.8 mL) | 30.0 mmol |

| Acetic Acid | 60.05 | 10 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |

Procedure:

-

In a flask, dissolve 1,4-dibutoxybenzene in acetic acid and add tert-butyl alcohol.

-

Cool the mixture in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring, keeping the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol.

-

Purify the crude 1,4-di-tert-butyl-2,5-dibutoxybenzene by recrystallization from methanol or ethanol.

Causality Behind Experimental Choices:

-

Sulfuric Acid as Catalyst: The strong acid protonates the tert-butyl alcohol, which then loses water to form the stable tert-butyl carbocation, the active electrophile.

-

Excess Alkylating Agent: Using an excess of tert-butyl alcohol helps to drive the reaction towards the dialkylated product.

-

Steric Hindrance: The reaction typically stops after the introduction of two tert-butyl groups due to the significant steric hindrance, which prevents further substitution.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. This reaction is a valuable method for the synthesis of aryl ketones.

Experimental Protocol: Acetylation of 1,4-Dibutoxybenzene

This protocol is based on general procedures for the Friedel-Crafts acylation of activated aromatic compounds using a Lewis acid catalyst.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |

| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 11.0 mmol |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 mmol |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

Procedure:

-

In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

In a separate flask, dissolve 1,4-dibutoxybenzene in dichloromethane.

-

Add the solution of 1,4-dibutoxybenzene dropwise to the cooled acylium ion complex.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude 2-acetyl-1,4-dibutoxybenzene by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is highly reactive with water, so anhydrous conditions are essential for the reaction to proceed.

-

Stoichiometric Lewis Acid: In acylation, the Lewis acid coordinates to the product ketone, so slightly more than one equivalent is required.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum complex of the product ketone and to remove the aluminum salts.

Visualization of Reaction Workflows

Caption: Workflow for Friedel-Crafts acylation.

Potential Side Reactions and Troubleshooting

-

Over-substitution: In reactions like nitration and alkylation, the introduction of the first activating group can make the product more reactive than the starting material, leading to disubstitution. Careful control of temperature and stoichiometry is essential.

-

Ether Cleavage: Under strongly acidic conditions, particularly with Lewis acids, the butoxy groups can be susceptible to cleavage.[1][2] This can be minimized by using the mildest possible conditions and by keeping reaction times as short as necessary.

-

Rearrangement in Friedel-Crafts Alkylation: While not an issue with tertiary alkylating agents like tert-butyl alcohol, the use of primary or secondary alkyl halides can lead to carbocation rearrangements to form more stable carbocations before substitution.[3]

-

Low Yields in Acylation: Deactivation of the Lewis acid catalyst by complexation with the product ketone is a common issue. Using a slight excess of the catalyst can help to drive the reaction to completion.

Characterization of Substituted 1,4-Dibutoxybenzene Derivatives

The characterization of the products of these reactions is crucial for confirming their identity and purity. The following are expected spectroscopic features for a representative product, 2-acetyl-1,4-dibutoxybenzene, based on analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the protons of the two butoxy groups, and the methyl protons of the acetyl group. The aromatic region would show three distinct signals, consistent with a 1,2,4,5-tetrasubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the aromatic carbons, and the carbons of the butoxy chains.

-

IR Spectroscopy: The infrared spectrum would show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1670-1690 cm⁻¹. Strong C-O stretching bands for the ether linkages would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the product, as well as characteristic fragmentation patterns.

Conclusion

1,4-Dibutoxybenzene is a highly valuable and reactive substrate in electrophilic aromatic substitution. Its electron-rich nature, conferred by the two butoxy groups, allows for a wide range of functionalization reactions under relatively mild conditions. A thorough understanding of the reaction mechanisms, the directing effects of the substituents, and careful control of reaction parameters are essential for achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the synthesis of novel substituted aromatic compounds for applications in drug discovery and materials science.

References

- Polito, V. M., et al. (2010). A synthesis involving electrophilic aromatic substitution coupled with a Wagner-Meerwein rearrangement.

- Williamson, K. L., et al. (2006). Macroscale and Microscale Organic Experiments. Houghton Mifflin.

- Firouzabadi, H., Iranpoor, N., & Kazemi, S. (2009). A green, solvent-free and efficient protocol for the synthesis of 1,4-dibromo-2,5-dialkoxybenzenes. Canadian Journal of Chemistry, 87(12), 1675-1681.

- Jasperse, C. P. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.

- Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.

- Olah, G. A. (Ed.). (1963).

- Yadav, G. D., & Kulkarni, H. R. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.

- BenchChem. (2025). Purification techniques for 1,4-di-tert-Butyl-2,5-dimethoxybenzene.

- Simão, D. (2016). Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 245-248). Royal Society of Chemistry.

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Jones, K., & Baciocchi, E. (1996). Ether Cleavage.

- Taylor, R. (1990).

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Dialkoxybenzene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum – An Integrated Approach to Molecular Identity

In the landscape of modern chemical research, particularly in drug discovery and materials science, the dialkoxybenzene scaffold represents a privileged structural motif. These compounds are not merely synthetic curiosities; they are foundational elements in everything from potent pharmaceuticals to advanced organic electronics.[1][2][3] The introduction of two alkoxy groups onto a benzene ring dramatically influences the molecule's electronic properties, solubility, and capacity for intermolecular interactions, opening vast avenues for functional tuning.[1] However, the journey from a novel synthesized molecule to a well-understood, functional entity is paved with rigorous characterization.

This guide eschews a simple checklist methodology. Instead, it presents an integrated, causality-driven workflow for the comprehensive characterization of novel dialkoxybenzene derivatives. As a senior application scientist, my objective is to illuminate not just the what but the why behind each analytical choice. We will explore how spectroscopic, crystallographic, and computational methods synergize to build a complete, multi-dimensional picture of a molecule—from its fundamental connectivity to its three-dimensional architecture and potential function. Every protocol is designed as a self-validating system, ensuring that the data you generate is both accurate and trustworthy.

The Foundation: Synthesis, Purification, and the First Spectroscopic Glimpse

The most sophisticated characterization is meaningless if performed on an impure sample. The journey begins with a robust synthetic strategy and meticulous purification. While numerous synthetic routes exist, a common approach involves Williamson ether synthesis or coupling reactions to install the alkoxy chains.[4]

A typical synthesis workflow, regardless of the specific reaction, must be followed by a rigorous purification and validation loop.

Caption: General workflow for the synthesis and initial validation of novel compounds.

Protocol 1: Purification by Flash Column Chromatography

This protocol is fundamental for isolating the target derivative from unreacted starting materials and byproducts.

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Column Packing: Prepare a glass column with a silica gel slurry using the chosen eluent system (e.g., a hexane/ethyl acetate mixture), ensuring no air bubbles are trapped.

-

Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with the solvent system, collecting fractions. The polarity of the eluent is typically increased gradually to elute compounds of increasing polarity.

-

Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dialkoxybenzene derivative.

Unveiling the Molecular Blueprint: The Spectroscopic Toolkit

Spectroscopy provides the essential 2D blueprint of the molecule, confirming its mass, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For dialkoxybenzene derivatives, it provides unambiguous evidence of the substitution pattern and the nature of the alkoxy chains.[6]

Expertise in Interpretation:

-

¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.0 ppm), whose splitting patterns are diagnostic of the 1,2- (ortho), 1,3- (meta), or 1,4- (para) substitution. Protons on the alkoxy chains will appear in the aliphatic region (typically δ 1.0-4.5 ppm). The protons on the carbon directly attached to the oxygen (the α-carbon) are deshielded and appear further downfield (δ 3.5-4.5 ppm).

-

¹³C NMR: Aromatic carbons typically resonate at δ 110-160 ppm, with the carbons directly attached to the oxygen atoms appearing most downfield. Aliphatic carbons of the alkoxy groups will be found upfield (δ 15-70 ppm).

| Hypothetical Compound: 1,4-diethoxybenzene | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Assignment | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.84 (s, 4H) | 115.3 |

| -O-CH₂ -CH₃ | 4.01 (q, J = 7.0 Hz, 4H) | 63.8 |

| -O-CH₂-CH₃ | 1.40 (t, J = 7.0 Hz, 6H) | 15.0 |

| Aromatic C -O | - | 153.2 |

Protocol 2: NMR Sample Preparation and Acquisition

-